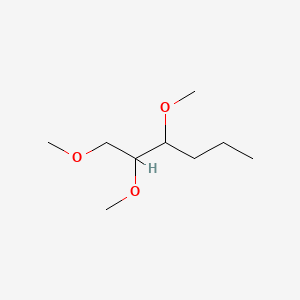![molecular formula C4H10O B13811629 N-Butanol,[1-14C]](/img/structure/B13811629.png)
N-Butanol,[1-14C]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butanol,[1-14C] is a radiolabeled form of n-butanol, a primary alcohol with the chemical formula CH3CH2CH214CH2OH. The compound is labeled with carbon-14, a radioactive isotope, which makes it useful for tracing and studying metabolic pathways in various scientific research applications .
準備方法
Synthetic Routes and Reaction Conditions
N-Butanol,[1-14C] can be synthesized through several methods. One common approach involves the hydrogenation of crotonaldehyde, which is formed via the aldolization of acetaldehyde . Another method is the Reppe synthesis, which involves the carbonylation of propene . Additionally, the hydrogenation of n-butyraldehyde, obtained by the hydroformylation of propene, is a dominant industrial method .
Industrial Production Methods
Industrial production of n-butanol typically involves the hydroformylation of propene to produce n-butyraldehyde, followed by hydrogenation to yield n-butanol . This method is preferred due to its efficiency and high yield.
化学反応の分析
Types of Reactions
N-Butanol,[1-14C] undergoes various chemical reactions, including:
Reduction: N-Butanol can be reduced to butane using strong reducing agents.
Substitution: N-Butanol can undergo substitution reactions to form butyl derivatives.
Common Reagents and Conditions
Oxidation: Manganese(IV) oxide, sulfuric acid, nitric acid, chromic acid, selenium dioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydrochloric acid, sulfuric acid.
Major Products
Oxidation: Butanal.
Reduction: Butane.
Substitution: Butyl chloride, butyl sulfate.
科学的研究の応用
N-Butanol,[1-14C] has a wide range of scientific research applications:
作用機序
The mechanism of action of N-Butanol,[1-14C] involves its incorporation into metabolic pathways where it can be traced due to its radioactive carbon-14 label. This allows researchers to study the molecular targets and pathways involved in various biochemical processes . For example, in lipid metabolism studies, N-Butanol,[1-14C] can be used to trace the incorporation of butanol into fatty acids and other lipids .
類似化合物との比較
N-Butanol,[1-14C] can be compared with other similar compounds such as:
Isobutanol: An isomer of n-butanol with a different structure but similar chemical properties.
Butan-2-ol: Another isomer of n-butanol with a hydroxyl group on the second carbon atom.
Tert-Butanol: A tertiary alcohol with a different structure and reactivity compared to n-butanol.
Uniqueness
The uniqueness of N-Butanol,[1-14C] lies in its radioactive carbon-14 label, which makes it an invaluable tool for tracing and studying metabolic pathways in various scientific research applications .
特性
分子式 |
C4H10O |
|---|---|
分子量 |
76.11 g/mol |
IUPAC名 |
(114C)butan-1-ol |
InChI |
InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i4+2 |
InChIキー |
LRHPLDYGYMQRHN-DOMIDYPGSA-N |
異性体SMILES |
CCC[14CH2]O |
正規SMILES |
CCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


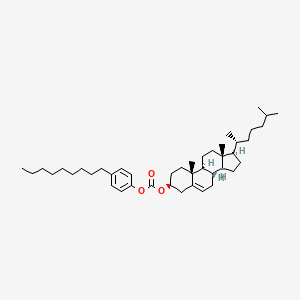
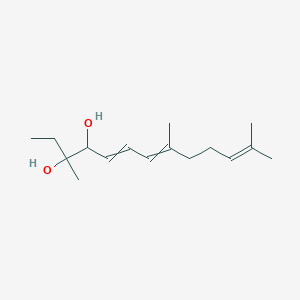
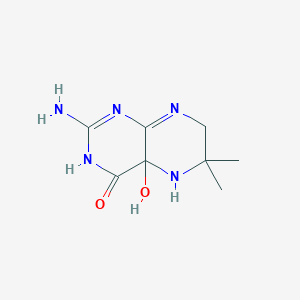
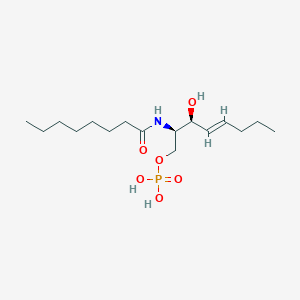
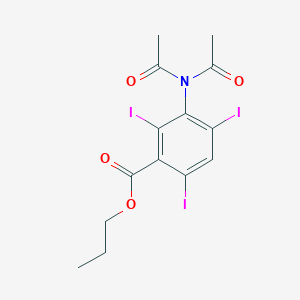

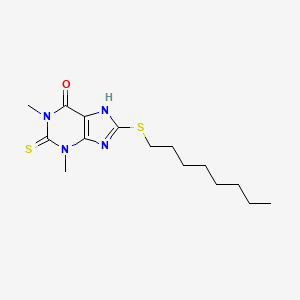
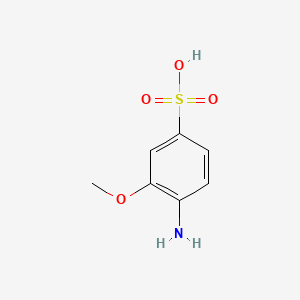
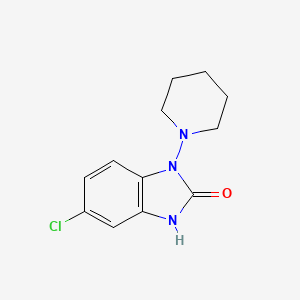
![3-(1-Methyl-4-piperidinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13811597.png)
![5-Chloro-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13811598.png)


